molecular formula C7H9ClF2N2O2S B2481421 3-(Difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride CAS No. 1946813-18-8

3-(Difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride

Cat. No.: B2481421
CAS No.: 1946813-18-8
M. Wt: 258.67
InChI Key: IBQUPDLGAPYNBB-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a pyrazole-based sulfonyl chloride derivative characterized by:

  • Pyrazole ring: A five-membered aromatic heterocycle with two nitrogen atoms.
  • Substituents:
    • 1-position: Ethyl group (–CH₂CH₃).
    • 3-position: Difluoromethyl group (–CF₂H).
    • 5-position: Methyl group (–CH₃).
    • 4-position: Sulfonyl chloride (–SO₂Cl), a highly reactive functional group.

This compound serves as a key intermediate in pharmaceuticals and agrochemicals due to its electrophilic sulfonyl chloride moiety, which enables facile derivatization into sulfonamides, sulfonate esters, and other functionalized products .

Properties

IUPAC Name

3-(difluoromethyl)-1-ethyl-5-methylpyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClF2N2O2S/c1-3-12-4(2)6(15(8,13)14)5(11-12)7(9)10/h7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBQUPDLGAPYNBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(F)F)S(=O)(=O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method involves the difluoromethylation of a pyrazole derivative, followed by sulfonylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, leading to the formation of sulfonamides or sulfonates.

    Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like amines and alcohols, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamides, while oxidation reactions produce sulfonic acids.

Scientific Research Applications

3-(Difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to modify biological molecules makes it useful in studying enzyme mechanisms and protein interactions.

    Medicine: Its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3-(Difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole-4-sulfonyl chloride exerts its effects involves interactions with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to covalent modifications. These modifications can alter the activity or function of the target molecules, influencing various biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Alkyl Group Modifications

3-(Difluoromethyl)-5-methyl-1-propan-2-ylpyrazole-4-sulfonyl chloride (CAS 1946822-60-1)

  • Structure : Replaces the ethyl group at the 1-position with an isopropyl group (–CH(CH₃)₂).
  • Impact :
  • Increased steric bulk reduces nucleophilic substitution rates compared to the ethyl analog.

1-Ethyl-5-methyl-1H-pyrazole-3-sulfonyl chloride

  • Structure : Sulfonyl chloride at the 3-position instead of the 4-position.
  • Impact :
  • Altered regioselectivity in reactions; the 3-sulfonyl chloride is less electrophilic due to resonance effects from the pyrazole ring .
Halogen and Fluorinated Group Variations

5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonyl chloride

  • Structure : Trifluoromethyl (–CF₃) at the 3-position and chlorine at the 5-position.
  • Impact :
  • Trifluoromethyl vs. difluoromethyl : CF₃ is more electronegative and metabolically stable, whereas CF₂H can act as a bioisostere for hydroxyl groups.
  • Chlorine at the 5-position enhances electron-withdrawing effects, increasing sulfonyl chloride reactivity .

4-(Difluoromethyl)-1,3-dimethyl-1H-pyrazole-5-sulfonyl chloride

  • Structure : Difluoromethyl at the 4-position and methyl groups at 1- and 3-positions.
  • Impact :
  • Sulfonyl chloride at the 5-position alters conjugation with the pyrazole ring, reducing electrophilicity compared to the 4-position analog .

Functional Group Comparisons

Sulfonyl Chloride vs. Carboxylate Esters
  • Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylate :
    • Replaces sulfonyl chloride with a carboxylate ester (–COOEt).
    • Applications: Less reactive but useful as a building block for metal-organic frameworks (MOFs) and prodrugs .
Sulfanyl-Methyl vs. Sulfonyl Chloride
  • 5-Chloro-1-methyl-4-{[(4-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole :
    • Sulfanyl-methyl (–SCH₂–) group instead of sulfonyl chloride.
    • Impact: Introduces thioether functionality, enabling radical reactions but lacking the versatility of sulfonyl chloride in nucleophilic substitutions .

Key Findings from Comparative Studies

Reactivity :

  • Sulfonyl chloride at the 4-position (target compound) exhibits higher electrophilicity than derivatives with the group at 3- or 5-positions due to optimal resonance stabilization .
  • Trifluoromethyl groups increase resistance to oxidative metabolism compared to difluoromethyl .

Biological Activity :

  • Ethyl and methyl substituents (target compound) provide a balance between lipophilicity and solubility, critical for drug bioavailability .
  • Isopropyl derivatives show reduced off-target interactions in antimicrobial studies due to steric effects .

Industrial Utility :

  • Compounds with chlorine or trifluoromethyl groups are prioritized in agrochemicals for enhanced environmental persistence .

Biological Activity

3-(Difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a compound of increasing interest in the field of agrochemicals, particularly as a potential fungicide. Its unique structural features, including the difluoromethyl and sulfonyl chloride groups, contribute to its biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C7H8ClF2N3O2SC_7H_8ClF_2N_3O_2S with a molecular weight of approximately 239.67 g/mol. The presence of the difluoromethyl group enhances its electronic properties, which may influence its interaction with biological targets.

Antifungal Properties

Research indicates that 3-(difluoromethyl)-1-ethyl-5-methyl-1H-pyrazole derivatives exhibit significant antifungal activity. The compound acts primarily by inhibiting succinate dehydrogenase (SDH), an enzyme critical for energy production in fungi. This inhibition leads to disruption in fungal metabolism and growth inhibition, making it a valuable candidate for agricultural applications against various fungal pathogens.

Mechanism of Action:

  • Inhibition of Succinate Dehydrogenase: The compound's ability to inhibit SDH is crucial for its fungicidal activity. This enzyme plays a role in the mitochondrial respiration chain, and its inhibition can lead to energy depletion in fungal cells, ultimately resulting in cell death.

Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives often correlates with their structural features. A study on related compounds highlighted that variations in the substituents on the pyrazole ring significantly affect their antifungal potency. For instance, the presence of the difluoromethyl group has been associated with enhanced activity compared to other substitutions.

Compound NameMolecular FormulaActivity Level
This compoundC7H8ClF2N3O2SHigh
FluxapyroxadC14H13F2N3O2Moderate
SedaxaneC14H15F2N3O2Moderate

Case Studies

Several studies have documented the efficacy of pyrazole derivatives in agricultural settings:

  • Field Trials: In field trials, this compound demonstrated significant effectiveness against Zymoseptoria tritici, a common wheat pathogen. The application resulted in reduced disease incidence and improved yield.
  • Laboratory Studies: In vitro assays revealed that this compound exhibited an IC50 value significantly lower than many commercial fungicides, indicating a strong potential for development as a new agricultural fungicide.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the pyrazole ring through cyclization reactions.
  • Introduction of the difluoromethyl and ethyl substituents via nucleophilic substitution methods.
  • Sulfonylation to introduce the sulfonyl chloride group.

Q & A

Q. Table 1: Comparison of Chlorination Reagents

ReagentTemperature (°C)Yield (%)Purity (%)Reference
SOCl₂60–8070–85≥95
PCl₅100–12065–75≥90

Basic: How can spectroscopic techniques characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituents on the pyrazole ring. The difluoromethyl group (CF₂H) shows a triplet in ¹⁹F NMR at ~-100 to -110 ppm. Methyl and ethyl groups exhibit signals at δ 1.2–1.5 ppm (³J coupling).
  • Mass Spectrometry (HRMS) : Confirm molecular weight (C₇H₉ClF₂N₂O₂S, exact mass: 266.0) with ESI+ or EI ionization.
  • IR Spectroscopy : Sulfonyl chloride (S=O) stretches appear at 1360–1380 cm⁻¹ and 1150–1170 cm⁻¹ .

Basic: What are the stability considerations for this sulfonyl chloride?

Methodological Answer:
The compound is moisture-sensitive due to the reactive sulfonyl chloride group. Recommended storage:

  • Temperature : -20°C in sealed ampules under argon.
  • Solubility : Stable in anhydrous DCM, THF, or DMF. Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis .

Q. Table 2: Stability Under Different Conditions

ConditionDegradation TimeByproduct IdentifiedReference
Ambient (humid)<24 hoursSulfonic acid
Anhydrous, -20°C>6 monthsNone

Advanced: How does the difluoromethyl group influence electronic properties and reactivity?

Methodological Answer:
The CF₂H group is electron-withdrawing, polarizing the pyrazole ring and enhancing electrophilicity at the sulfonyl chloride site. Computational studies (DFT) show:

  • Electrostatic Potential Maps : Increased positive charge density at the sulfur atom.
  • Nucleophilic Substitution : Reactivity with amines or alcohols correlates with LUMO energy levels (-2.1 eV for the sulfonyl chloride) .

Advanced: How to design bioactivity assays for this compound?

Methodological Answer:
Use structure-activity relationship (SAR) models based on similar pyrazole sulfonamides. For example:

  • Antifungal Assays : Test against Candida albicans using broth microdilution (MIC values).
  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms via UV-Vis spectroscopy (IC₅₀ determination) .

Q. Table 3: Bioactivity Data for Analogous Compounds

CompoundTargetIC₅₀ (µM)Reference
Ethyl 3-amino-5-(4-fluorophenyl)-1H-pyrazole-4-carboxylateCarbonic anhydrase IX0.12
5-Chloro-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]-1H-pyrazole-4-carbaldehydeC. albicans4.5

Advanced: What reaction mechanisms govern its nucleophilic substitution?

Methodological Answer:
The sulfonyl chloride undergoes SN2-type reactions with nucleophiles (e.g., amines, thiols):

  • Kinetic Studies : Second-order kinetics observed with piperidine in acetonitrile.
  • Leaving Group Ability : Chloride departure is facilitated by resonance stabilization of the sulfonate intermediate .

Advanced: How to model its interactions with biological targets computationally?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to predict binding modes with fungal cytochrome P450 enzymes.
  • MD Simulations : Analyze stability of ligand-protein complexes in GROMACS (50 ns trajectories).
  • ADMET Prediction : SwissADME for bioavailability and toxicity profiling .

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